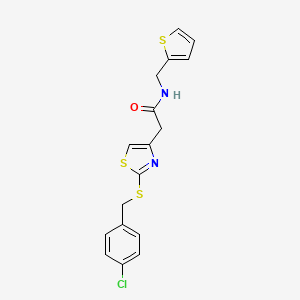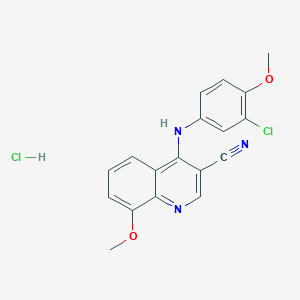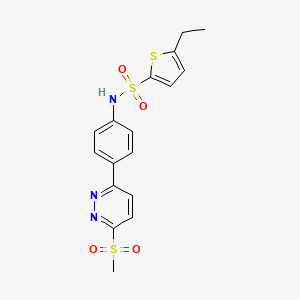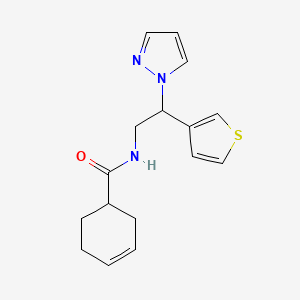
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as CTET, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antitumor Activity
Derivatives of 2-(4-aminophenyl)benzothiazole, which share structural similarities with the compound , have been synthesized and evaluated for their antitumor activity. These compounds demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties
Thiazole-based polythiophenes, including monomers containing thiazole and thiophene units, have been synthesized and characterized for their optoelectronic properties. These materials exhibited optical band gaps and switching times conducive to applications in electronic devices (Camurlu & Guven, 2015).
Antimicrobial Activity
Sulfide and sulfone derivatives of thiazole acetamides have been synthesized and tested for their antimicrobial activity against various bacterial and fungal species. These studies provide insights into the potential use of thiazole derivatives as antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Synthesis of Novel Compounds
Research into the synthesis of novel thiazole and thiophene derivatives, including those with antibacterial properties, continues to expand the chemical diversity and potential applications of these compounds in medicinal chemistry and material science. Various synthetic routes have been explored, yielding compounds with significant biological activities (Ramalingam, Ramesh, & Sreenivasulu, 2019).
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS3/c18-13-5-3-12(4-6-13)10-23-17-20-14(11-24-17)8-16(21)19-9-15-2-1-7-22-15/h1-7,11H,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPZILDDPBSSCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)




![N-(3-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2670178.png)
![1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B2670179.png)

![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2670184.png)


![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)